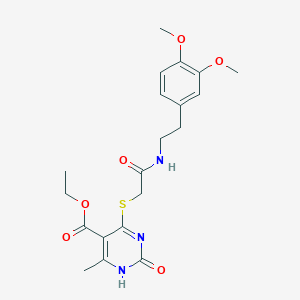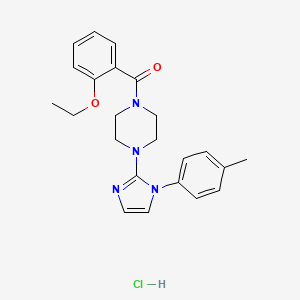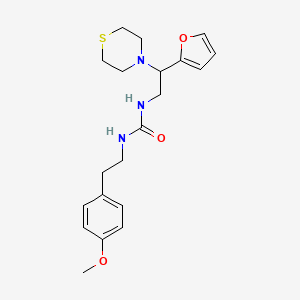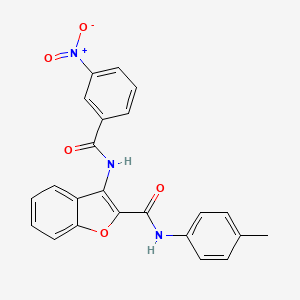![molecular formula C12H16FN5O2S B2980560 N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine CAS No. 478032-15-4](/img/structure/B2980560.png)
N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is an organic compound that forms a critical part of various scientific research and industrial applications. Known for its unique chemical structure, this compound is leveraged across multiple domains due to its specific reactivity and interactions with biological and chemical systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multistep reaction process involving the sulfonation of a triazole ring followed by N,N-dimethylation. Generally, the synthesis begins with a 4-fluorophenylsulfonyl chloride reacting with a triazole derivative in the presence of a base, such as triethylamine, to form the core structure. Subsequently, the dimethylamino group is introduced through a substitution reaction using dimethylamine under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is optimized to achieve high yields and purity. The process typically involves continuous flow synthesis, where reactants are introduced into a reactor under regulated temperature and pressure conditions, followed by isolation and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: This compound primarily undergoes:
Substitution Reactions: : It reacts with various nucleophiles or electrophiles to form substituted derivatives.
Oxidation: : Under specific conditions, it can be oxidized to form sulfoxides or sulfones.
Reduction: : Can be reduced to remove sulfonyl groups or alter its oxidation state.
Common Reagents and Conditions
Nucleophiles: : Such as alkyl halides or amines.
Oxidizing Agents: : Like hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Including lithium aluminum hydride or sodium borohydride.
Major Products:
Applications De Recherche Scientifique
N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is used extensively in:
Chemistry: : As a building block for the synthesis of complex molecules and pharmaceuticals.
Biology: : To study interactions with enzymes and receptors, providing insights into biochemical pathways.
Industry: : Utilized in the formulation of specialty chemicals and advanced materials due to its unique reactivity.
Mécanisme D'action
This compound’s mechanism of action often involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved typically include signal transduction or metabolic pathways where the compound plays a role in modulating biochemical reactions.
Comparaison Avec Des Composés Similaires
When compared to other sulfonyl-triazole compounds, N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine stands out due to its dual dimethylamine functionalities, which confer unique electronic and steric properties.
Similar Compounds Include
N-{3-(ethylamino)-1-[(4-chlorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-diethylamine
N-{3-(methylamino)-1-[(4-bromophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine
Each of these compounds, while similar in structure, showcases distinct reactivity patterns and applications based on their individual functional groups.
There you go! Happy to elaborate on any section if needed.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN5O2S/c1-16(2)11-14-12(17(3)4)18(15-11)21(19,20)10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPYAJJCEKOLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1H-indole-2-carboxamide](/img/structure/B2980477.png)



![4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2980483.png)

![methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2980485.png)

![3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2980489.png)


![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2980492.png)
![(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2980494.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane](/img/structure/B2980497.png)
